molecular formula C9H11NO2 B2721258 3-Methyl-2-(oxetan-3-yloxy)pyridine CAS No. 2197638-11-0

3-Methyl-2-(oxetan-3-yloxy)pyridine

Cat. No.: B2721258
CAS No.: 2197638-11-0
M. Wt: 165.192
InChI Key: DVRQLRKHQNIDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(oxetan-3-yloxy)pyridine: is an organic compound that features a pyridine ring substituted with a methyl group and an oxetane ring The oxetane ring is a four-membered cyclic ether, which is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxetane and pyridine rings can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-Methyl-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design, particularly for its ability to modulate biological targets.

    Industry: The compound’s reactivity and stability make it useful in the development of industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-2-(oxetan-3-yloxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which can be exploited in drug design to release active species at the target site .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(oxetan-3-yloxy)pyridine: Similar structure but with different substitution pattern.

    3-Methyl-2-(oxetan-2-yloxy)pyridine: Variation in the position of the oxetane ring attachment.

    3-Methyl-2-(tetrahydrofuran-3-yloxy)pyridine: Replacement of the oxetane ring with a tetrahydrofuran ring.

Uniqueness

3-Methyl-2-(oxetan-3-yloxy)pyridine is unique due to the presence of the oxetane ring, which imparts distinct chemical properties such as increased ring strain and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-methyl-2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-10-9(7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRQLRKHQNIDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.